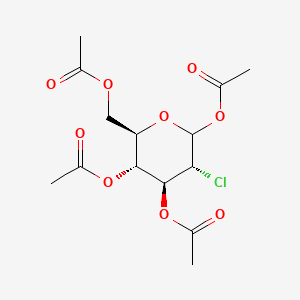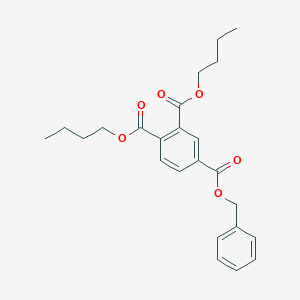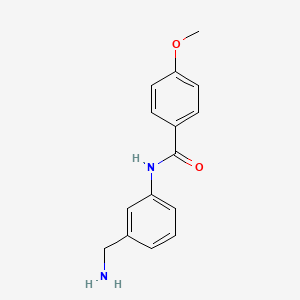![molecular formula C8H6ClNS B13860283 2-(Chloromethyl)thieno[2,3-b]pyridine](/img/structure/B13860283.png)
2-(Chloromethyl)thieno[2,3-b]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Chloromethyl)thieno[2,3-b]pyridine is a heterocyclic compound that features a fused thiophene and pyridine ring system. This compound is of significant interest due to its potential pharmacological and biological activities, including anticancer, antifungal, and anti-inflammatory properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)thieno[2,3-b]pyridine typically involves the reaction of 2-thioxopyridine-3-carbonitrile with chloromethylating agents. One common method includes the reaction of 2-thioxopyridine-3-carbonitrile with chloromethyl methyl ether in the presence of a base . Another approach involves the use of 4-(chloromethyl)-5-hydroxycoumarins and 2-thioxopyridine-3-carbonitriles under basic conditions to yield pyrano[4’‘,3’‘,2’‘:4’,5’]chromeno[2’,3’:4,5]thieno[2,3-b]pyridin-2-ones in two synthetic steps .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would apply to the production of this compound.
化学反応の分析
Types of Reactions
2-(Chloromethyl)thieno[2,3-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The pyridine ring can be reduced to form dihydropyridine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, and sodium methoxide. Typical conditions involve the use of polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is commonly employed.
Major Products Formed
Substitution Reactions: Products include azido, thiocyanato, and methoxy derivatives of thieno[2,3-b]pyridine.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include dihydropyridine derivatives.
科学的研究の応用
2-(Chloromethyl)thieno[2,3-b]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and potential as a kinase inhibitor.
Industry: Utilized in the development of novel materials with specific electronic properties.
作用機序
The mechanism of action of 2-(Chloromethyl)thieno[2,3-b]pyridine involves its interaction with various molecular targets. For instance, it has been reported to inhibit Pim-1 kinase, which plays a role in cell proliferation and survival. The compound may also interact with other enzymes and receptors, leading to its diverse biological activities .
類似化合物との比較
Similar Compounds
Thieno[2,3-b]pyridine-2-carboxamidine: Another thienopyridine derivative with similar biological activities.
Thieno[3,2-d]pyrimidine: A related compound with potential anticancer and anti-inflammatory properties.
Thieno[3,4-b]pyridine: Known for its antimicrobial and antifungal activities
Uniqueness
2-(Chloromethyl)thieno[2,3-b]pyridine is unique due to its chloromethyl group, which allows for further functionalization and derivatization. This makes it a versatile intermediate in the synthesis of various biologically active compounds.
特性
分子式 |
C8H6ClNS |
|---|---|
分子量 |
183.66 g/mol |
IUPAC名 |
2-(chloromethyl)thieno[2,3-b]pyridine |
InChI |
InChI=1S/C8H6ClNS/c9-5-7-4-6-2-1-3-10-8(6)11-7/h1-4H,5H2 |
InChIキー |
YYIPPEUUJJKGHH-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(N=C1)SC(=C2)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Imidazo[1,2-a]pyridine-8-carboxylic acid,phenylmethyl ester](/img/structure/B13860212.png)
![(S)-Ethyl 2-[3-(2-Isopropyl-thiazol-4-ylmethyl)-3-methylureido]-4-morpholin-4-yl-butanoate](/img/structure/B13860215.png)
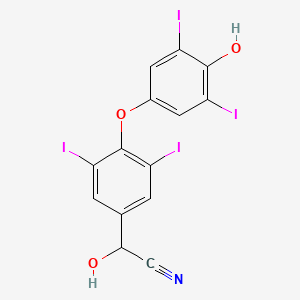

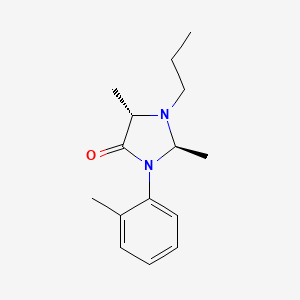
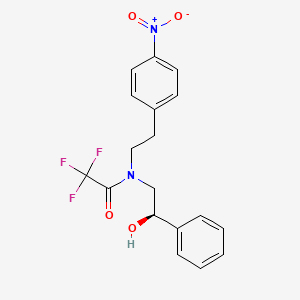
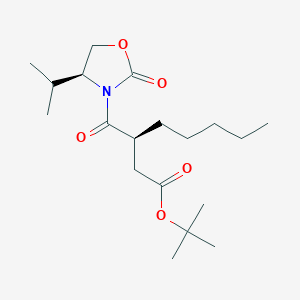
![[3-(2-aminophenyl)-4-bromo-1H-pyrazol-5-yl]methanol](/img/structure/B13860243.png)

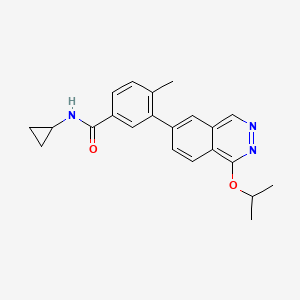
![rac-1-t-Boc-3-methyl-4[N-(1-oxopropyl)-N-(phenylamino]isonipecotic Acid Methyl Ester](/img/structure/B13860269.png)
